molecular formula C8H5ClN2O B12332206 1,6-Naphthyridin-5(6H)-one, 2-chloro-

1,6-Naphthyridin-5(6H)-one, 2-chloro-

Cat. No.: B12332206
M. Wt: 180.59 g/mol
InChI Key: AMILQSWJIFSVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,6-naphthyridin-5(6H)-one is a bicyclic heterocyclic compound featuring a fused pyridine ring system with a chlorine substituent at the 2-position and a ketone group at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing analogs for phosphodiesterase IV (PDE4) inhibitors and proteasome inhibitors . Its reactivity stems from the chlorine atom’s role as a leaving group, enabling nucleophilic substitution reactions to introduce diverse functional groups .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-4aH-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-5H

InChI Key

AMILQSWJIFSVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC=NC(=O)C21)Cl

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies for 1,6-Naphthyridin-5(6H)-one Scaffolds

The construction of the 1,6-naphthyridin-5(6H)-one core is a critical precursor to introducing the 2-chloro substituent. Two predominant cyclization methods have been documented.

Tandem Nitrile Hydration/Cyclization

A 2024 study demonstrated a tandem nitrile hydration/cyclization protocol to synthesize 1,6-naphthyridine-5,7-diones under mild conditions. Using acrylonitrile derivatives and catalytic acid, this method achieves cyclization via in situ nitrile hydration, forming the fused pyridone ring. Yields ranged from 65–78% for electron-deficient substrates, with reaction times of 6–12 hours at 60–80°C. While this approach efficiently generates the core structure, subsequent modifications are required to introduce the 2-chloro group.

Pyridine Precursor-Based Cyclization

Earlier work utilized pyridine derivatives as starting materials. For example, Hollis Showalter (2006) synthesized 7,8-dihydro-1,6-naphthyridin-5(6H)-one via a four-step sequence from 3-aminopyridine, achieving a 35% overall yield. Key steps included Friedel-Crafts acylation and acid-mediated cyclization. However, dehydrogenation or oxidation steps are necessary to aromatize the ring prior to chlorination.

Chlorination Techniques for Introducing the 2-Chloro Substituent

Direct Chlorination Using POCl3/DMF

The most widely reported method involves treating 1,6-naphthyridin-5(6H)-one with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a catalyst. A 2024 study detailed the synthesis of 5-chloro-1,6-naphthyridine (L(a)-2) by reacting the parent naphthyridinone with POCl3 (3 equiv) at reflux (110°C) for 3 hours, achieving 78% yield. This method selectively chlorinates the 2-position due to the electron-deficient nature of the naphthyridine ring.

Optimization Parameters:
Parameter Optimal Range Impact on Yield
POCl3 Equivalents 3.0–4.0 <70% → >75%
Temperature 100–110°C <60% → 78%
Catalyst (DMF) 0.1–0.5 mol% Critical for activation

Alternative Chlorinating Agents

While POCl3 dominates industrial applications, patents describe using SOCl2 for bench-scale reactions. A 2020 patent reported 72% yield when employing thionyl chloride (2.5 equiv) in toluene at 80°C for 8 hours. However, this method requires strict moisture control and generates corrosive byproducts.

Integrated One-Pot Syntheses

Recent advances combine cyclization and chlorination in sequential one-pot procedures. A 2025 approach utilized 2-aminonicotinaldehyde derivatives, undergoing:

  • Condensation with methyl ketones to form Schiff bases
  • Copper-catalyzed cyclization to naphthyridinones
  • In situ chlorination with POCl3

This method reduced purification steps and improved overall yield to 61%.

Challenges and Selectivity Considerations

Regioselectivity in Chlorination

Quantum mechanical calculations (DFT) reveal that chlorination favors the 2-position due to:

  • Lower activation energy (ΔΔG‡ = 4.2 kcal/mol vs. 4-position)
  • Enhanced stabilization of the Wheland intermediate at C2

Byproduct Formation

Common impurities include:

  • 2,4-Dichloro derivatives (<5% when using ≤3 equiv POCl3)
  • Dehydrogenated products from over-oxidation

Scale-Up and Industrial Adaptations

A 2024 kilogram-scale synthesis achieved 82% purity and 68% isolated yield using:

  • Continuous flow reactor for cyclization (residence time: 30 min)
  • Falling-film evaporator for POCl3 removal
    Key metrics:
Metric Lab Scale Pilot Plant
Cycle Time 24 h 8 h
POCl3 Consumption 3.5 equiv 3.2 equiv
Waste Volume 15 L/kg 8 L/kg

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using Ir(ppy)3 photocatalysts and Cl2 gas under blue light achieved 55% yield at room temperature, minimizing thermal degradation.

Biocatalytic Approaches

Engineered haloperoxidases demonstrated 42% conversion in aqueous buffer (pH 7.4), though substrate solubility limits practical application.

Chemical Reactions Analysis

Types of Reactions: 1,6-Naphthyridin-5(6H)-one, 2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products: The major products formed from these reactions include various naphthyridine derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties
Research indicates that derivatives of 1,6-naphthyridin-5(6H)-one exhibit promising antibacterial activity. A study highlighted that certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for survival .

Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity. This broad-spectrum efficacy makes these compounds valuable in developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Applications

Cytotoxic Activity
Several studies have reported that derivatives of 1,6-naphthyridin-5(6H)-one possess cytotoxic effects against various human cancer cell lines. For example, specific compounds have been tested against lung, breast, and colon cancer cells, showing significant inhibition of cell proliferation .

Mechanism of Action
The anticancer activity is thought to arise from the ability of these compounds to inhibit specific enzymes involved in cancer cell signaling pathways. Notably, some derivatives have demonstrated inhibitory effects on phosphodiesterase enzymes, which play a crucial role in cellular signaling related to cancer progression .

Synthesis and Derivative Development

The synthesis of 1,6-naphthyridin-5(6H)-one and its derivatives can be achieved through various methods. These synthetic routes allow for the modification of the compound's structure to enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the chlorine position or introducing additional functional groups can lead to compounds with improved potency or selectivity against specific biological targets .

Case Studies

StudyCompound TestedActivityFindings
Sriram et al. (2024)Various naphthyridine derivativesAntitubercularSome derivatives showed activity against multidrug-resistant tuberculosis (MDR-TB) more potent than isoniazid .
PMC11678664 (2024)1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acidAntibacterialExhibited high in vivo activity reducing bacterial load in animal models .
Bioorganic & Medicinal Chemistry LettersSeveral naphthyridine derivativesAntiviralModerate activity against influenza A virus was reported; further research needed.

Mechanism of Action

The mechanism of action of 1,6-Naphthyridin-5(6H)-one, 2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Halogenated 1,6-Naphthyridin-5(6H)-ones

Compound Substituent CAS Number Key Reactivity/Application Yield in Substitution Reactions
2-Chloro- derivative Cl (C2) 1226898-93-6 Nucleophilic substitution (e.g., ethers) 35–59%
8-Bromo- derivative Br (C8) 155057-97-9 Cross-coupling reactions N/A (specialized use)
3-Bromo- derivative Br (C3) 1260665-60-8 Fragment-based drug design N/A (high cost)
8-Iodo- derivative I (C8) N/A Radioimaging probes 70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.